molecular formula C19H19NO3 B12380758 (-)-Isolaureline CAS No. 475-84-3

(-)-Isolaureline

Cat. No.: B12380758
CAS No.: 475-84-3
M. Wt: 309.4 g/mol
InChI Key: GXFOBPWUVXXUIF-OAHLLOKOSA-N
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Description

Isolaureline is an alkaloid compound that has been identified in various plant species, including Liriodendron tulipifera and Annona muricata . It is known for its complex structure and potential biological activities. The compound has garnered interest due to its presence in traditional medicinal plants and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isolaureline involves several steps, typically starting from simpler organic molecules. One common synthetic route involves the construction of the core structure through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of isolaureline is less common due to its complex structure and the availability of natural sources. Extraction from plants like Annona muricata is a more feasible method for obtaining isolaureline in significant quantities . The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Isolaureline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of isolaureline involves its interaction with specific molecular targets. For instance, it has been shown to bind to serotonin receptors, acting as an antagonist or modulator . Additionally, isolaureline can inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications .

Properties

CAS No.

475-84-3

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

(12R)-16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene

InChI

InChI=1S/C19H19NO3/c1-20-6-5-11-9-16-19(23-10-22-16)18-14-4-3-13(21-2)7-12(14)8-15(20)17(11)18/h3-4,7,9,15H,5-6,8,10H2,1-2H3/t15-/m1/s1

InChI Key

GXFOBPWUVXXUIF-OAHLLOKOSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC(=C5)OC)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5)OC)OCO3

Origin of Product

United States

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